molecular formula C11H15NO2S2 B8079591 Benzoic acid, 4-[1-[(2-aminoethyl)dithio]ethyl]- CAS No. 2007919-51-7

Benzoic acid, 4-[1-[(2-aminoethyl)dithio]ethyl]-

Cat. No.: B8079591
CAS No.: 2007919-51-7
M. Wt: 257.4 g/mol
InChI Key: BWRZQAVBMRVZFM-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[1-[(2-aminoethyl)dithio]ethyl]- is a chemical compound with the molecular formula C11H15NO2S2 It is characterized by the presence of a benzoic acid moiety linked to a disulfanyl group, which is further connected to an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[1-[(2-aminoethyl)dithio]ethyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with benzoic acid and 2-aminoethanethiol.

    Formation of Disulfide Bond: The 2-aminoethanethiol undergoes oxidation to form a disulfide bond, resulting in the formation of 2,2’-dithiodiethanamine.

    Coupling Reaction: The 2,2’-dithiodiethanamine is then coupled with benzoic acid under appropriate reaction conditions to yield Benzoic acid, 4-[1-[(2-aminoethyl)dithio]ethyl]-.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[1-[(2-aminoethyl)dithio]ethyl]- can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 4-[1-[(2-aminoethyl)dithio]ethyl]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways involving disulfide bonds.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[1-[(2-aminoethyl)dithio]ethyl]- involves its ability to interact with biological molecules through its disulfide and amino groups. These interactions can modulate various molecular targets and pathways, including:

    Disulfide Bond Formation: The compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.

    Amino Group Interactions: The amino group can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)benzoic acid: Lacks the disulfide group, making it less versatile in forming disulfide bonds.

    Ethyl 4-dimethylaminobenzoate: Contains a dimethylamino group instead of the disulfanyl group, leading to different chemical properties and applications.

Uniqueness

Benzoic acid, 4-[1-[(2-aminoethyl)dithio]ethyl]- is unique due to its disulfide group, which allows it to participate in redox reactions and form disulfide bonds. This makes it particularly valuable in applications requiring reversible covalent modifications.

Properties

IUPAC Name

4-[1-(2-aminoethyldisulfanyl)ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S2/c1-8(16-15-7-6-12)9-2-4-10(5-3-9)11(13)14/h2-5,8H,6-7,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRZQAVBMRVZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)SSCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239923
Record name Benzoic acid, 4-[1-[(2-aminoethyl)dithio]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007919-51-7
Record name Benzoic acid, 4-[1-[(2-aminoethyl)dithio]ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007919-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[1-[(2-aminoethyl)dithio]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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